molecular formula C14H21NO4 B3038793 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid CAS No. 902745-25-9

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid

Cat. No.: B3038793
CAS No.: 902745-25-9
M. Wt: 267.32 g/mol
InChI Key: APGHCZOLJGNWBM-UHFFFAOYSA-N
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Description

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is also known by its IUPAC name, 3-(4-isobutoxy-3-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an amino group, a methoxy group, and an isobutoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

The synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-isobutoxy-3-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde derivative undergoes aldol condensation with a suitable amino acid derivative to form an intermediate.

    Reduction and Protection: The intermediate is then reduced, and protective groups are added to prevent unwanted side reactions.

    Amino Group Introduction: The amino group is introduced through nucleophilic substitution or other suitable methods.

    Deprotection and Purification: Finally, the protective groups are removed, and the product is purified using techniques such as recrystallization or chromatography

Chemical Reactions Analysis

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of acid catalysts to form esters

Scientific Research Applications

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-3-[3-methoxy-4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(2)8-19-12-5-4-10(6-13(12)18-3)11(15)7-14(16)17/h4-6,9,11H,7-8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGHCZOLJGNWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(CC(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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